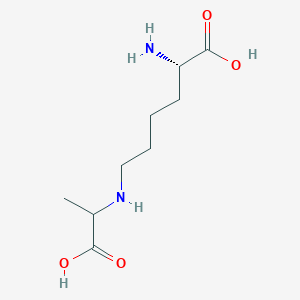

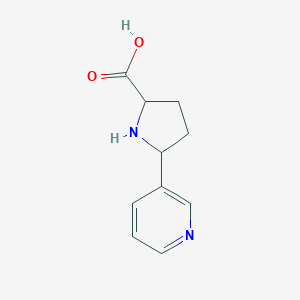

1-Phenyl-4-hexyn-3-OL

説明

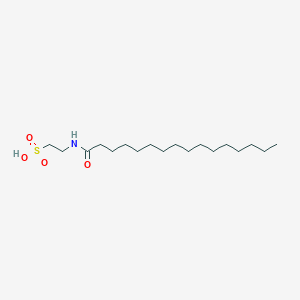

ドデシルリン酸は、モノドデシルリン酸としても知られており、分子式C₁₂H₂₇O₄Pのアルキルリン酸エステルです。これは、表面化学、特に脂質二重層や膜タンパク質の研究において、研究によく用いられます。 陰イオン性界面活性剤として、ドデシルリン酸はモデル膜系で使用され、天然のリン脂質の物理化学的特性を模倣しています .

準備方法

合成経路と反応条件: ドデシルリン酸は、ピリジンなどの塩基の存在下、ドデカノールとオキシ塩化リン(POCl₃)を反応させることで合成できます。 反応は通常、穏やかな条件下で進行し、生成物は再結晶または蒸留によって精製されます .

工業生産方法: 工業的な設定では、ドデシルリン酸はドデカノールとリン酸をエステル化することで製造されます。このプロセスは、反応物を還流条件下で加熱し、硫酸などの触媒を使用して反応を促進することを含みます。 生成物はその後、中和および精製されて、高純度のドデシルリン酸が得られます .

反応の種類:

酸化: ドデシルリン酸は酸化反応を起こしてドデシルリン酸を形成することができます。

置換: リン酸基が他の求核剤に置き換わる求核置換反応に関与することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

置換: 水酸化ナトリウムなどの強塩基などの試薬が使用されます。

形成される主な生成物:

酸化: ドデシルリン酸。

置換: 使用された求核剤に応じて、さまざまな置換リン酸塩。

加水分解: ドデカノールとリン酸.

4. 科学研究への応用

ドデシルリン酸は、科学研究において幅広い用途があります:

化学: ナノ粒子の合成やエマルションの安定化における界面活性剤として使用されます。

生物学: 天然のリン脂質の特性を模倣するため、脂質二重層や膜タンパク質の研究に使用されます。

医学: ミセルや小胞を形成する能力により、ドラッグデリバリーシステムにおける潜在的な用途について調査されています。

科学的研究の応用

Dodecylphosphate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and in the stabilization of emulsions.

Biology: Employed in the study of lipid bilayers and membrane proteins, as it mimics the properties of natural phospholipids.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and vesicles.

Industry: Utilized in the formulation of detergents, cosmetics, and personal care products

作用機序

ドデシルリン酸は、主にその界面活性剤の特性を通じて効果を発揮します。水溶液の表面張力を下げ、ミセルや小胞を形成することができます。これらの構造は疎水性分子を包み込むことができ、ドデシルリン酸はドラッグデリバリーなどの用途で役立ちます。 関与する分子標的と経路には、脂質二重層や膜タンパク質との相互作用が含まれ、膜のダイナミクスやタンパク質と脂質の相互作用の研究を促進します .

類似の化合物:

ラウリルリン酸: 構造は似ていますが、鎖長が異なります。

ドデカノールリン酸: 同様の特性を持つ別のアルキルリン酸エステル。

ドデシル硫酸: 界面活性剤の特性は似ていますが、化学反応性が異なる硫酸エステル.

独自性: ドデシルリン酸は、特定の鎖長とリン酸エステル基により、独自の物理化学的特性を持つため、ユニークです。 天然のリン脂質を模倣する能力により、生物学的研究で特に価値があります .

類似化合物との比較

Lauryl phosphate: Similar in structure but with different chain lengths.

Dodecanol phosphate: Another alkyl phosphate ester with similar properties.

Dodecyl sulfate: A sulfate ester with similar surfactant properties but different chemical reactivity.

Uniqueness: Dodecylphosphate is unique due to its specific chain length and phosphate ester group, which confer distinct physicochemical properties. Its ability to mimic natural phospholipids makes it particularly valuable in biological research .

特性

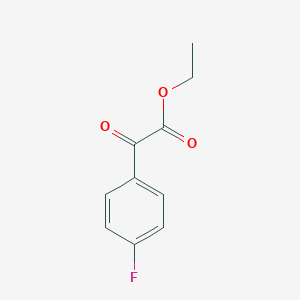

IUPAC Name |

1-phenylhex-4-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXWNTYACJOKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635997 | |

| Record name | 1-Phenylhex-4-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184577-40-0 | |

| Record name | 1-Phenylhex-4-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride](/img/structure/B24257.png)

![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl]amino]acetic acid](/img/structure/B24291.png)